REACTION_SMILES
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[NH2:7][c:8]1[c:9]([Cl:25])[cH:10][c:11]([Cl:24])[c:12]2[c:21]1[C:20](=[O:22])[c:19]1[c:14]([cH:15][cH:16][cH:17][cH:18]1)[C:13]2=[O:23].[OH2:1].[OH2:26].[S:2](=[O:3])(=[O:4])([OH:5])[OH:6]>>[OH:1][c:11]1[cH:10][c:9]([Cl:25])[c:8]([NH2:7])[c:21]2[c:12]1[C:13](=[O:23])[c:14]1[cH:15][cH:16][cH:17][cH:18][c:19]1[C:20]2=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Cl)cc(Cl)c2c1C(=O)c1ccccc1C2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Nc1c(Cl)cc(O)c2c1C(=O)c1ccccc1C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |